Ethyl 2-[N-(3,4-difluorophenyl)3-methyl-[1,2,4]triazolo[4,3-A]pyridine-6-sulfonamido]acetate
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Overview
Description
Ethyl 2-[N-(3,4-difluorophenyl)3-methyl-[1,2,4]triazolo[4,3-A]pyridine-6-sulfonamido]acetate is a complex organic compound that features a triazolopyridine core, a difluorophenyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[N-(3,4-difluorophenyl)3-methyl-[1,2,4]triazolo[4,3-A]pyridine-6-sulfonamido]acetate typically involves multiple steps:
Formation of the Triazolopyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a hydrazine derivative and a pyridine carboxylic acid.
Introduction of the Difluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a difluorobenzene derivative reacts with the triazolopyridine core.
Sulfonamide Formation: The sulfonamide group is introduced through a reaction between the triazolopyridine derivative and a sulfonyl chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazolopyridine core.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the triazolopyridine core.
Reduction: Amino derivatives resulting from the reduction of the sulfonamide group.
Substitution: Substituted derivatives of the difluorophenyl group.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways involving the triazolopyridine core.
Chemical Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Ethyl 2-[N-(3,4-difluorophenyl)3-methyl-[1,2,4]triazolo[4,3-A]pyridine-6-sulfonamido]acetate likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine core can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The difluorophenyl group may enhance binding affinity through hydrophobic interactions, while the sulfonamide group can form hydrogen bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent with a similar triazole core.
Triazolopyrimidines: Compounds with a similar triazole ring fused to a pyrimidine ring.
Uniqueness
Ethyl 2-[N-(3,4-difluorophenyl)3-methyl-[1,2,4]triazolo[4,3-A]pyridine-6-sulfonamido]acetate is unique due to the combination of its triazolopyridine core, difluorophenyl group, and sulfonamide functionality. This combination of features is not commonly found in other compounds, making it a valuable scaffold for drug development and chemical research.
Properties
Molecular Formula |
C17H16F2N4O4S |
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Molecular Weight |
410.4 g/mol |
IUPAC Name |
ethyl 2-[3,4-difluoro-N-[(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)sulfonyl]anilino]acetate |
InChI |
InChI=1S/C17H16F2N4O4S/c1-3-27-17(24)10-23(12-4-6-14(18)15(19)8-12)28(25,26)13-5-7-16-21-20-11(2)22(16)9-13/h4-9H,3,10H2,1-2H3 |
InChI Key |
RPGWMKPIVWXPBF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN(C1=CC(=C(C=C1)F)F)S(=O)(=O)C2=CN3C(=NN=C3C=C2)C |
Origin of Product |
United States |
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